molecular formula C21H33NO2 B11645509 1-({2-[2-(4-Tert-butylphenyl)ethyl]-1,3-dioxolan-4-yl}methyl)piperidine

1-({2-[2-(4-Tert-butylphenyl)ethyl]-1,3-dioxolan-4-yl}methyl)piperidine

Cat. No.: B11645509
M. Wt: 331.5 g/mol
InChI Key: VVQPTNXUXFFVHA-UHFFFAOYSA-N
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Description

1-({2-[2-(4-Tert-butylphenyl)ethyl]-1,3-dioxolan-4-yl}methyl)piperidine is a complex organic compound that belongs to the class of piperidines This compound features a piperidine ring substituted with a dioxolane ring and a tert-butylphenyl group

Preparation Methods

The synthesis of 1-({2-[2-(4-Tert-butylphenyl)ethyl]-1,3-dioxolan-4-yl}methyl)piperidine typically involves multiple steps:

    Formation of the dioxolane ring: This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions.

    Introduction of the tert-butylphenyl group: This step involves the alkylation of the dioxolane intermediate with a tert-butylphenyl ethyl halide.

    Formation of the piperidine ring: The final step involves the cyclization of the intermediate with a suitable amine under basic conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-({2-[2-(4-Tert-butylphenyl)ethyl]-1,3-dioxolan-4-yl}methyl)piperidine undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-({2-[2-(4-Tert-butylphenyl)ethyl]-1,3-dioxolan-4-yl}methyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-({2-[2-(4-Tert-butylphenyl)ethyl]-1,3-dioxolan-4-yl}methyl)piperidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

1-({2-[2-(4-Tert-butylphenyl)ethyl]-1,3-dioxolan-4-yl}methyl)piperidine can be compared with other similar compounds:

Properties

Molecular Formula

C21H33NO2

Molecular Weight

331.5 g/mol

IUPAC Name

1-[[2-[2-(4-tert-butylphenyl)ethyl]-1,3-dioxolan-4-yl]methyl]piperidine

InChI

InChI=1S/C21H33NO2/c1-21(2,3)18-10-7-17(8-11-18)9-12-20-23-16-19(24-20)15-22-13-5-4-6-14-22/h7-8,10-11,19-20H,4-6,9,12-16H2,1-3H3

InChI Key

VVQPTNXUXFFVHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC2OCC(O2)CN3CCCCC3

Origin of Product

United States

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